2-(4-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-(3-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-23-16-4-2-3-14(11-16)17-9-10-18(22)21(20-17)12-13-5-7-15(19)8-6-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTOLJHXYJMICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization of γ-Keto Acids
A prevalent method involves reacting 4-(3-methoxyphenyl)-4-oxobutanoic acid with hydrazine hydrate in ethanol under reflux. This protocol, adapted from the synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration and aromatization (Scheme 1).
Procedure :
4-(3-Methoxyphenyl)-4-oxobutanoic acid (10 mmol) and hydrazine hydrate (15 mmol, 55%) in ethanol (30 mL) are refluxed for 4–6 hours. Post-cooling, the precipitate is filtered and recrystallized from ethanol to yield 6-(3-methoxyphenyl)pyridazin-3(2H)-one as a pale-yellow solid (Yield: 68–72%).
Optimization Insights :
Friedel-Crafts Acylation and Subsequent Cyclization
For substrates requiring regioselective aryl substitution, Friedel-Crafts acylation of anisole derivatives with succinic anhydride generates γ-keto acids, which are cyclized with hydrazine. This approach ensures precise positioning of the 3-methoxyphenyl group at position 6.
Example :
3-Methoxyanisole reacts with succinic anhydride in the presence of AlCl₃ to form 4-(3-methoxyphenyl)-4-oxobutanoic acid, which is cyclized as above.
Alkylation at Position 2: Introducing the 4-Fluorobenzyl Moiety
Nucleophilic Substitution with 4-Fluorobenzyl Halides
The NH group at position 2 of the pyridazinone core is alkylated using 4-fluorobenzyl bromide or chloride under mildly basic conditions. This method, validated for analogous pyridazinones, employs acetone or DMF as solvents.
Procedure :
6-(3-Methoxyphenyl)pyridazin-3(2H)-one (1 mmol), 4-fluorobenzyl bromide (1.2 mmol), and anhydrous K₂CO₃ (1.5 mmol) in acetone (10 mL) are stirred at room temperature for 12–24 hours. The mixture is filtered, concentrated, and purified via column chromatography (petroleum ether/ethyl acetate, 3:1) to yield the title compound (Yield: 65–70%).
Critical Parameters :
Microwave-Assisted Alkylation
Microwave irradiation (100°C, 30 minutes) in DMF with KI as a catalyst reduces reaction time to 1–2 hours, improving yields to 75–80%.
Alternative Synthetic Routes
Multicomponent Reactions (MCRs)
Ultrasound-promoted MCRs using [bmim]Br-AlCl₃ as a catalyst enable one-pot assembly of the pyridazinone core with pre-installed substituents. For instance, reacting 3-methoxyphenylacetic acid, hydrazine, and 4-fluorobenzaldehyde under ultrasound yields the target compound directly (Yield: 60–65%).
Cross-Coupling Strategies
Suzuki-Miyaura coupling of 6-bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one with 3-methoxyphenylboronic acid installs the aryl group at position 6 (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C). This method offers flexibility but requires halogenated intermediates.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Peaks at 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-F) confirm core and substituent integrity.
Comparative Evaluation of Methodologies
| Method | Yield (%) | Time (h) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 4–6 | 95 | Moderate |
| Alkylation | 65–70 | 12–24 | 90 | High |
| Microwave | 75–80 | 1–2 | 98 | High |
| MCR | 60–65 | 2–3 | 85 | Low |
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridazinone compounds.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may find applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Solubility: The 3-methoxyphenyl group at position 6 improves solubility in pharmaceutical solvents (e.g., ethanol, acetone) compared to non-polar substituents like methyl or chloro groups .
- Synthetic Yield: Substituted pyridazinones generally exhibit moderate yields (e.g., 29.3% for 6-(4-methylphenyl)-2-phenyl analog) , though the target compound’s yield remains unreported.
Crystallographic and Solid-State Properties
- Crystal Packing: Derivatives like 6-methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one () adopt monoclinic structures (space group C2/c), with substituents influencing lattice parameters (e.g., a = 20.902 Å, β = 101.5°) . The target compound’s solid-state behavior remains unstudied but is expected to depend on fluorine and methoxy interactions.
Biological Activity
2-(4-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family, characterized by its unique molecular structure that includes a fluorobenzyl group and a methoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 312.32 g/mol. The presence of the fluorine atom in the 4-fluorobenzyl group significantly influences its chemical properties, enhancing its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅FN₂O₂ |
| Molecular Weight | 312.32 g/mol |
| IUPAC Name | 2-[(4-fluorophenyl)methyl]-6-(3-methoxyphenyl)pyridazin-3-one |
| CAS Number | 922995-10-6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate enzyme activity, particularly in pathways associated with cancer and infectious diseases. The exact mechanisms are still under investigation, but initial studies suggest that it may act as an inhibitor of specific enzymes involved in tumor growth and microbial resistance.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that this compound effectively inhibits the growth of Gram-positive bacteria, such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. In contrast, its efficacy against Gram-negative bacteria was comparatively lower, indicating a selective antimicrobial profile.
Anticancer Activity
In vitro studies have shown that this compound possesses notable anticancer properties. It has been evaluated for its effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that this compound induces apoptosis in these cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy against various pathogens.
- Method : Disk diffusion method was employed to assess the susceptibility of bacterial strains.
- Results : The compound showed significant inhibition zones against S. aureus and Escherichia coli, supporting its potential as an antimicrobial agent.
-
Evaluation of Anticancer Properties :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Method : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
- Results : A concentration-dependent decrease in cell viability was observed, with IC50 values indicating strong anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
